Tegavivint

Description

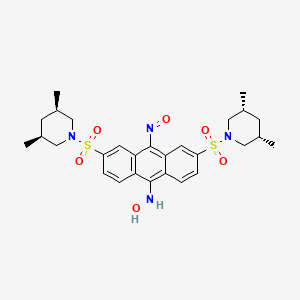

Structure

3D Structure

Propriétés

Numéro CAS |

1227637-23-1 |

|---|---|

Formule moléculaire |

C28H36N4O6S2 |

Poids moléculaire |

588.7 g/mol |

Nom IUPAC |

N-[3,6-bis[(3,5-dimethylpiperidin-1-yl)sulfonyl]-10-nitrosoanthracen-9-yl]hydroxylamine |

InChI |

InChI=1S/C28H36N4O6S2/c1-17-9-18(2)14-31(13-17)39(35,36)21-5-7-23-25(11-21)28(30-34)26-12-22(6-8-24(26)27(23)29-33)40(37,38)32-15-19(3)10-20(4)16-32/h5-8,11-12,17-20,29,33H,9-10,13-16H2,1-4H3 |

Clé InChI |

OMWCXCBGEFHCTN-UHFFFAOYSA-N |

SMILES isomérique |

C[C@@H]1C[C@@H](CN(C1)S(=O)(=O)C2=CC3=C(C=C2)C(=C4C=CC(=CC4=C3N=O)S(=O)(=O)N5C[C@@H](C[C@@H](C5)C)C)NO)C |

SMILES canonique |

CC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)C(=C4C=CC(=CC4=C3N=O)S(=O)(=O)N5CC(CC(C5)C)C)NO)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

BC2059; BC-2059; BC 2059; tegavivint; Tegatrabetan, |

Origine du produit |

United States |

Foundational & Exploratory

Tegavivint mechanism of action in cancer cells

An In-Depth Technical Guide to the Mechanism of Action of Tegavivint in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tegavivint (also known as BC2059) is a first-in-class small molecule inhibitor of the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and survival that is frequently dysregulated in various cancers. Unlike upstream inhibitors that can be associated with significant toxicities, Tegavivint employs a novel, downstream mechanism of action. It selectively targets the interaction between nuclear β-catenin and Transducin Beta-like Protein 1 (TBL1), a key co-factor required for oncogenic gene transcription.[1][2][3] By disrupting this protein-protein interaction, Tegavivint promotes the degradation of nuclear β-catenin, leading to the suppression of Wnt target gene expression, inhibition of tumor cell growth, and induction of apoptosis.[1][4][5] Preclinical and clinical studies have demonstrated its potential in a range of malignancies, including desmoid tumors, osteosarcoma, and hepatocellular carcinoma.[6][7][8]

Core Mechanism of Action: Targeting the β-Catenin/TBL1 Interface

The canonical Wnt signaling pathway culminates in the accumulation and nuclear translocation of β-catenin. In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors. This complex, however, requires the recruitment of co-activators to initiate the transcription of oncogenes such as c-Myc, Cyclin D1, and AXIN2.[1][9]

TBL1 and its related protein, TBLR1, are essential components of this transcriptional machinery.[9] TBL1 binds directly to β-catenin, stabilizing it and facilitating the recruitment of the transcriptional apparatus to the promoters of Wnt target genes.[1]

Tegavivint's primary mechanism of action is the direct and selective disruption of the β-catenin-TBL1 interaction.[4][10] Computational modeling and experimental data show that Tegavivint binds to a hydrophobic pocket on TBL1 that is required for its interaction with β-catenin.[10] By occupying this site, Tegavivint sterically hinders the formation of the β-catenin/TBL1 complex. This has two major downstream consequences:

-

Inhibition of Transcription: Without the binding of TBL1, the β-catenin/TCF complex is unable to efficiently recruit transcriptional machinery, thereby silencing the expression of key oncogenes that drive cell proliferation and survival.[1][10]

-

Promotion of β-Catenin Degradation: The disruption of the complex exposes nuclear β-catenin, making it susceptible to proteasomal degradation, which reduces its overall levels within the nucleus.[1][4]

This targeted, downstream approach allows for the specific inhibition of nuclear β-catenin's oncogenic activity without affecting its functions at the cell membrane, which is believed to contribute to Tegavivint's more favorable toxicity profile compared to upstream Wnt pathway inhibitors.[11]

Quantitative Preclinical Data

Tegavivint has demonstrated potent and selective anti-tumor activity across a range of preclinical cancer models.

In Vitro Efficacy

Tegavivint shows marked cytotoxicity against cancer cell lines with dysregulated Wnt/β-catenin signaling, while exhibiting significantly lower effects on normal (wild-type) cells.

| Cell Line / Model | Cancer Type | Key Mutation | IC50 (nM) | Assay / Duration | Reference |

| DT-2F | Desmoid Tumor | CTNNB1 T41A | 47.79 | alamarBlue / 30 days | [11] |

| DT-5F | Desmoid Tumor | CTNNB1 S45F | 148.9 | alamarBlue / 30 days | [11] |

| DT-10F | Desmoid Tumor | CTNNB1 T41A | 284.7 | alamarBlue / 30 days | [11] |

| NDF-α | Normal Fibroblast | Wild-Type | 639.6 | alamarBlue / 30 days | [11] |

| HuMSC | Normal Mesenchymal Stem Cell | Wild-Type | 839.4 | alamarBlue / 30 days | [11] |

| Panel of OS Cell Lines | Osteosarcoma | Various | 19.2 (Median) | CCK-8 / 72 hours | [12] |

| hFOB1.19 | Normal Osteoblast | Wild-Type | >1000 | CCK-8 / 72 hours | [12] |

In Vivo Efficacy

In animal models, Tegavivint effectively suppresses tumor growth, reduces metastasis, and downregulates key Wnt target genes in tumor tissue.

| Animal Model | Cancer Type | Treatment | Outcome | p-value | Reference |

| OS PDX Model | Osteosarcoma | Tegavivint | ↓ β-catenin mRNA expression (to 0.45 vs 1.00) | < 0.001 | [6][12] |

| OS PDX Model | Osteosarcoma | Tegavivint | ↓ ALDH1 mRNA expression (to 0.011 vs 1.00) | < 0.001 | [6][12] |

| OS PDX Model | Osteosarcoma | Tegavivint | ↓ c-Myc mRNA expression (to 0.099 vs 1.00) | < 0.001 | [12] |

| Metastatic OS Model | Osteosarcoma | Tegavivint | 0/5 mice with lung metastasis vs 5/5 in control | N/A | [12] |

Key Experimental Protocols

The mechanism of Tegavivint was elucidated through several key experimental techniques. Detailed methodologies are outlined below.

Co-Immunoprecipitation (Co-IP) for β-Catenin/TBL1 Interaction

This assay is used to demonstrate that Tegavivint disrupts the physical interaction between β-catenin and TBL1.

-

Cell Lysis: Desmoid tumor cells are treated with either vehicle (DMSO) or 100 nM Tegavivint. Cells are then lysed using a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.

-

Immunoprecipitation: Cell lysates are incubated with a specific anti-β-catenin antibody overnight at 4°C. Protein A/G magnetic beads are added and incubated for 1-2 hours to capture the antibody-protein complexes.

-

Washing and Elution: The beads are washed multiple times with lysis buffer to remove non-specific binding. The bound proteins are then eluted from the beads using a low-pH elution buffer or by boiling in SDS-PAGE loading buffer.

-

Immunoblotting: The whole-cell lysate (input) and the immunoprecipitated eluates are resolved by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with an anti-TBL1 antibody to detect the amount of TBL1 that was bound to β-catenin. A reduction of TBL1 in the Tegavivint-treated sample indicates disruption of the complex.[13][14]

Cell Viability (IC50 Determination)

This protocol quantifies the dose-dependent effect of Tegavivint on cancer cell survival.

-

Cell Seeding: Osteosarcoma or desmoid tumor cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: A serial dilution of Tegavivint (e.g., 0-10,000 nM) is prepared. The culture medium is replaced with medium containing the various concentrations of the drug.

-

Incubation: Cells are incubated for a specified period (e.g., 72 hours for osteosarcoma, up to 30 days for slow-growing desmoid cells, with media changes).[11][12]

-

Viability Assessment: Reagents such as Cell Counting Kit-8 (CCK-8) or alamarBlue are added to the wells.[11][12] These colorimetric/fluorometric assays measure the metabolic activity of living cells.

-

Data Analysis: The absorbance or fluorescence is measured using a plate reader. Values are normalized to the vehicle-treated control wells, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.

In Vivo Xenograft Study

This protocol assesses the anti-tumor efficacy of Tegavivint in a living organism.

-

Cell Implantation: An orthotopic model is established by injecting 1 x 10⁶ viable LM7 osteosarcoma cells into the tibia of immunodeficient (e.g., NSG) mice.[12]

-

Tumor Growth: Tumors are allowed to grow until they reach a palpable volume (e.g., ~100 mm³). Tumor volume is measured regularly with calipers.

-

Treatment Administration: Mice are randomized into control and treatment groups. The treatment group receives Tegavivint (e.g., 50 mg/kg) via intraperitoneal (i.p.) injection on a defined schedule. The control group receives a vehicle (e.g., 5% dextrose).[12]

-

Monitoring and Endpoint: Tumor volume and animal well-being are monitored throughout the study. At the study's endpoint, animals are euthanized, and tumors are excised.

-

Downstream Analysis: Excised tumor tissues are processed for further analysis, such as quantitative RT-PCR to measure mRNA levels of Wnt target genes or H&E staining to assess tissue morphology.[12]

Clinical Validation and Pharmacokinetics

Tegavivint has been evaluated in several clinical trials, most notably for desmoid tumors.

| Trial Identifier | Phase | Cancers Studied | Key Findings | Reference |

| NCT03459469 | Phase 1/2a | Desmoid Tumors | Well-tolerated with mostly Grade 1/2 adverse events. Recommended Phase 2 Dose (RP2D) established at 5 mg/kg. | [3][15] |

| NCT03459469 | Phase 1/2a | Desmoid Tumors | Objective Response Rate (ORR) of 25% at the RP2D. Clinical Benefit Rate (CBR) of 82%. | [3][15][16] |

| Phase 1 (pooled) | Desmoid Tumors | Pharmacokinetic analysis showed a median half-life of ~38-43 hours, supporting a once-weekly dosing schedule. | [8][15] | |

| Phase 1/2 | Advanced HCC | CTNNB1 and AXIN1 mutations detected in 33.3% and 20.8% of patients, respectively. | [8] |

The pharmacokinetic profile of Tegavivint shows that plasma concentrations exceed the in vitro IC50 values required for efficacy at clinically relevant doses (4 and 5 mg/kg), confirming that therapeutic levels are achievable in patients.[3][15]

Conclusion

Tegavivint represents a targeted therapeutic strategy that precisely inhibits the oncogenic output of the Wnt/β-catenin pathway. Its unique mechanism of disrupting the β-catenin/TBL1 protein-protein interface provides a downstream point of intervention that has proven effective in preclinical models and clinically well-tolerated. The quantitative data from in vitro and in vivo studies provide a strong rationale for its continued development in cancers characterized by aberrant Wnt/β-catenin signaling. The detailed experimental protocols outlined herein form the basis of its mechanistic validation and offer a framework for future investigations into this class of inhibitors.

References

- 1. Preclinical efficacy of the Wnt/β-catenin pathway inhibitor BC2059 for the treatment of desmoid tumors | PLOS One [journals.plos.org]

- 2. iteriontherapeutics.com [iteriontherapeutics.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. selleckchem.com [selleckchem.com]

- 5. Tegavivint | C28H36N4O6S2 | CID 46212391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tegavivint and the β-Catenin/ALDH Axis in Chemotherapy-Resistant and Metastatic Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. onclive.com [onclive.com]

- 9. Combination of Histone Deacetylase Inhibitor Panobinostat (LBH589) with β-Catenin Inhibitor Tegavivint (BC2059) Exerts Significant Anti-Myeloma Activity Both In Vitro and In Vivo [mdpi.com]

- 10. The Small Molecule BC-2059 Inhibits Wingless/Integrated (Wnt)-Dependent Gene Transcription in Cancer through Disruption of the Transducin β-Like 1- β-Catenin Protein Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preclinical efficacy of the Wnt/β-catenin pathway inhibitor BC2059 for the treatment of desmoid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tegavivint and the β-Catenin/ALDH Axis in Chemotherapy-Resistant and Metastatic Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preclinical efficacy of the Wnt/β-catenin pathway inhibitor BC2059 for the treatment of desmoid tumors | PLOS One [journals.plos.org]

- 14. researchgate.net [researchgate.net]

- 15. ascopubs.org [ascopubs.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tegavivint's Molecular Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tegavivint (also known as BC2059) is a first-in-class small molecule inhibitor that targets a key downstream component of the canonical Wnt/β-catenin signaling pathway.[1][2] Dysregulation of this pathway is a well-established driver in a multitude of human cancers, making it a prime target for therapeutic intervention. Tegavivint has demonstrated promising preclinical and clinical activity in various malignancies, including desmoid tumors, acute myeloid leukemia (AML), osteosarcoma, and hepatocellular carcinoma (HCC).[2][3][4][5][6] This technical guide provides a comprehensive overview of Tegavivint's molecular target, its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for key assays used in its characterization.

Molecular Target: Transducin Beta-like Protein 1 (TBL1)

The primary molecular target of Tegavivint is Transducin Beta-like Protein 1 (TBL1) .[1][2][3] TBL1 and its closely related homolog, TBL1-related protein 1 (TBLR1), are essential co-activators for nuclear β-catenin.[2][4] In the canonical Wnt signaling pathway, the stabilization and nuclear translocation of β-catenin lead to its association with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors. This complex then recruits co-activators, including TBL1/TBLR1, to initiate the transcription of Wnt target genes that drive cell proliferation, differentiation, and survival.[7][8] TBL1 facilitates the recruitment of the ubiquitin-proteasome machinery to displace transcriptional co-repressors from target gene promoters, thereby enabling transcriptional activation by β-catenin. By binding to TBL1, Tegavivint directly interferes with a critical step in the activation of Wnt-dependent gene transcription.[1][2]

Mechanism of Action

Tegavivint exerts its anti-neoplastic effects by disrupting the protein-protein interaction between nuclear β-catenin and TBL1.[2][4] This disruption prevents the formation of a functional transcriptional activation complex on the promoters of Wnt target genes.[1][9] Consequently, the transcription of oncogenes such as c-Myc and Cyclin D1 is suppressed.[2] The inhibition of the β-catenin/TBL1 interaction leads to the degradation of nuclear β-catenin, further attenuating Wnt signaling.[2][4] This targeted approach is designed to specifically inhibit the oncogenic functions of nuclear β-catenin while potentially avoiding the toxicities associated with broader inhibition of the Wnt pathway at more upstream points.[3][10]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for Tegavivint, including its in vitro potency in various cancer cell lines and its pharmacokinetic properties observed in clinical trials.

| Cell Line | Cancer Type | IC50 (nM) | Assay Duration | Citation |

| THP1 | Acute Myeloid Leukemia (AML) | 5-16 | 24 hours | [1] |

| KG1 | Acute Myeloid Leukemia (AML) | 5-16 | 24 hours | [1] |

| MOLM14 | Acute Myeloid Leukemia (AML) | 5-16 | 24 hours | [1] |

| MOLM13 | Acute Myeloid Leukemia (AML) | 5-16 | 24 hours | [1] |

| U937 | Acute Myeloid Leukemia (AML) | 5-16 | 24 hours | [1] |

| MV4-11 | Acute Myeloid Leukemia (AML) | 5-16 | 24 hours | [1] |

| OCI-AML3 | Acute Myeloid Leukemia (AML) | 20-100 (cell proliferation) | 48 hours | [2] |

| HL-60 | Acute Myeloid Leukemia (AML) | 20-100 (cell proliferation) | 48 hours | [2] |

| RCH-ACV | Acute Lymphoblastic Leukemia (ALL) | 5-6.5 | Not Specified | [1] |

| NALM6 | Acute Lymphoblastic Leukemia (ALL) | 5-6.5 | Not Specified | [1] |

| REH | Acute Lymphoblastic Leukemia (ALL) | 5-6.5 | Not Specified | [1] |

| SUPB15 | Acute Lymphoblastic Leukemia (ALL) | 5-6.5 | Not Specified | [1] |

| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | 5-6.5 | Not Specified | [1] |

| Various Osteosarcoma Cell Lines | Osteosarcoma | Median of 19.2 | 72 hours | [11] |

| CTNNB1-mutated Desmoid Tumor Cell Lines | Desmoid Tumor | 47.79 - 284.7 | 6 days | [5] |

| Hep T1 | Hepatoblastoma | 60 | 24 hours | [6] |

| Hep G2 | Hepatoblastoma | 40 | 24 hours | [6] |

| HUH-6 | Hepatoblastoma | 30 | 24 hours | [6] |

| HB17 (patient-derived) | Hepatoblastoma | 760 | 24 hours | [6] |

| Parameter | Value | Population | Citation |

| Half-life (t½) | ~43 hours | Patients with advanced hepatocellular carcinoma | [3] |

| Dosing Regimen (Phase 1/2) | Up to 6.5 mg/kg weekly | Patients with advanced hepatocellular carcinoma | [3] |

| Recommended Phase 2 Dose (RP2D) | 5 mg/kg (3 weeks on, 1 week off) | Patients with progressive desmoid tumors | [3] |

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of the β-catenin-TBL1 Interaction

This protocol is adapted from methodologies used to study Tegavivint's effect on the β-catenin-TBL1 complex in desmoid tumor cell lines.[5]

Objective: To determine if Tegavivint disrupts the interaction between β-catenin and TBL1 in cancer cells.

Materials:

-

Cancer cell lines (e.g., desmoid tumor cells with CTNNB1 mutations)

-

Tegavivint (BC2059)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)

-

Anti-β-catenin antibody for immunoprecipitation (IP)

-

Anti-TBL1 antibody for immunoblotting (IB)

-

Anti-β-catenin antibody for immunoblotting (IB)

-

Normal rabbit or mouse IgG (isotype control)

-

Protein A/G magnetic beads

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate cancer cells and allow them to adhere and grow to 70-80% confluency.

-

Treat cells with Tegavivint (e.g., 100 nM) or vehicle control (e.g., DMSO) for a specified time (e.g., 24-48 hours).

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold Co-IP Lysis Buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein lysate) to a new pre-chilled tube.

-

-

Pre-clearing the Lysate:

-

Add Protein A/G magnetic beads to the protein lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.

-

Place the tube on a magnetic rack and collect the supernatant.

-

-

Immunoprecipitation:

-

Add the anti-β-catenin antibody or an isotype control IgG to the pre-cleared lysate.

-

Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

-

Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate with rotation for another 1-2 hours at 4°C.

-

-

Washing:

-

Place the tubes on a magnetic rack to pellet the beads.

-

Carefully remove and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold Co-IP Wash Buffer. After the final wash, remove all residual buffer.

-

-

Elution and Sample Preparation:

-

Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

-

Briefly centrifuge the tubes and place them on a magnetic rack to pellet the beads.

-

Collect the supernatant containing the eluted proteins.

-

-

Immunoblotting:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-TBL1 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

The membrane can be stripped and re-probed for β-catenin to confirm successful immunoprecipitation.

-

Expected Outcome: In vehicle-treated cells, immunoblotting of the β-catenin immunoprecipitate should show a band for TBL1, indicating an interaction. In Tegavivint-treated cells, the intensity of the TBL1 band should be significantly reduced, demonstrating that Tegavivint disrupts the β-catenin-TBL1 interaction.

TCF/LEF Luciferase Reporter Assay to Measure Wnt Signaling Inhibition

This protocol is based on standard TCF/LEF reporter assays used to quantify the activity of the canonical Wnt signaling pathway.[11][12][13]

Objective: To quantify the inhibitory effect of Tegavivint on Wnt/β-catenin-mediated transcriptional activity.

Materials:

-

HEK293T cells or other suitable cell line

-

TCF/LEF luciferase reporter plasmid (e.g., pGL4.49[luc2P/TCF-LEF RE/Hygro])

-

A constitutively active Renilla luciferase plasmid (for normalization of transfection efficiency)

-

Transfection reagent

-

Wnt3a conditioned medium or recombinant Wnt3a protein

-

Tegavivint

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Plating:

-

One day prior to transfection, seed HEK293T cells into a 96-well white-walled, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.

-

-

Transfection:

-

Co-transfect the cells with the TCF/LEF firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

-

Treatment:

-

Approximately 24 hours post-transfection, replace the medium with fresh medium containing either vehicle control or varying concentrations of Tegavivint.

-

After a pre-incubation period with Tegavivint (e.g., 1-2 hours), stimulate the cells with Wnt3a conditioned medium or recombinant Wnt3a protein to activate the Wnt pathway. Include a non-stimulated control.

-

-

Luciferase Assay:

-

After 16-24 hours of stimulation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for differences in transfection efficiency and cell number.

-

Calculate the fold change in Wnt signaling activity by comparing the normalized luciferase activity of the Wnt3a-stimulated cells to that of the unstimulated control cells.

-

Determine the dose-dependent inhibition of Wnt signaling by Tegavivint by plotting the normalized luciferase activity against the concentration of Tegavivint.

-

Expected Outcome: Wnt3a stimulation should lead to a significant increase in luciferase activity in cells transfected with the TCF/LEF reporter. Co-treatment with Tegavivint should result in a dose-dependent decrease in Wnt3a-induced luciferase activity, indicating inhibition of the Wnt/β-catenin signaling pathway.

Visualizations

Signaling Pathway of Tegavivint's Action

Caption: Mechanism of action of Tegavivint in the Wnt/β-catenin signaling pathway.

Experimental Workflow for Co-Immunoprecipitation

Caption: Workflow for Co-Immunoprecipitation to assess Tegavivint's effect.

Experimental Workflow for TCF/LEF Luciferase Reporter Assay

Caption: Workflow for TCF/LEF Luciferase Reporter Assay to quantify Wnt inhibition.

Conclusion

Tegavivint represents a targeted therapeutic strategy aimed at the Wnt/β-catenin signaling pathway through its specific inhibition of the TBL1/β-catenin interaction. The data presented in this guide underscore its potency and mechanism of action across a range of cancer models. The provided experimental protocols offer a framework for researchers to further investigate the pharmacological properties of Tegavivint and similar molecules. As Tegavivint progresses through clinical development, a deeper understanding of its molecular interactions and pharmacodynamics will be crucial for its successful application in oncology.

References

- 1. ashpublications.org [ashpublications.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. onclive.com [onclive.com]

- 4. Tegavivint and the β-Catenin/ALDH Axis in Chemotherapy-Resistant and Metastatic Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical efficacy of the Wnt/β-catenin pathway inhibitor BC2059 for the treatment of desmoid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. texaschildrens.org [texaschildrens.org]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Tegavivint | C28H36N4O6S2 | CID 46212391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. targetedonc.com [targetedonc.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Tegavivint

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tegavivint (also known as BC2059) is a first-in-class small molecule inhibitor of the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and survival.[1] Aberrant Wnt/β-catenin signaling is a well-established driver of tumorigenesis in a variety of cancers. Tegavivint represents a novel therapeutic strategy by targeting Transducin Beta-like Protein 1 (TBL1), a downstream co-factor in this pathway.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of Tegavivint, intended for researchers and professionals in the field of drug development.

Discovery

Tegavivint was identified through a phenotypic screen for inhibitors of Wnt/β-catenin signaling.[2] This approach focuses on identifying compounds that produce a desired biological effect in cells, in this case, the inhibition of the Wnt pathway, without prior knowledge of the specific molecular target. Subsequent studies identified its direct molecular target as TBL1.[1]

Mechanism of Action

Tegavivint functions by selectively binding to TBL1, a key protein involved in the transcriptional activation of Wnt target genes.[1] In the canonical Wnt pathway, the accumulation of β-catenin in the nucleus leads to its interaction with TCF/LEF transcription factors. TBL1 and its homolog TBLR1 are essential co-activators that bind to β-catenin, facilitating the transcription of oncogenes such as c-Myc and Cyclin D1.

By binding to TBL1, Tegavivint disrupts the interaction between β-catenin and TBL1. This disruption prevents the formation of the active transcriptional complex, leading to the degradation of nuclear β-catenin and the subsequent downregulation of Wnt target gene expression. This targeted approach is designed to inhibit the oncogenic activity of the Wnt pathway while potentially avoiding the toxicities associated with broader inhibition of the pathway.[3]

Synthesis of Tegavivint

The chemical synthesis of Tegavivint has been described in U.S. Patent 8,129,519. The synthesis is a multi-step process starting from anthracene. The general scheme involves the sulfonation of the anthracene core, followed by conversion to the corresponding sulfonyl chlorides, and subsequent reaction with 3,5-dimethylpiperidine. The final steps involve the formation of the dioxime.

While the full detailed protocol from the patent is not publicly available in a step-by-step format, the key transformations are outlined below. Researchers should refer to the full patent documentation for specific reaction conditions and characterization data.

Preclinical Data

In Vitro Activity

Tegavivint has demonstrated potent anti-proliferative activity across a range of cancer cell lines with aberrant Wnt/β-catenin signaling. The half-maximal inhibitory concentration (IC50) values are typically in the nanomolar range.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Desmoid Tumor Lines | [4] | ||

| DT-mutated | Desmoid Tumor | 47.79 - 284.7 | [4] |

| DT-wild-type | Desmoid Tumor | >1000 | [4] |

| Osteosarcoma Lines | [2] | ||

| SaOS-2 | Osteosarcoma | ~19.2 | [2] |

| LM7 | Osteosarcoma | ~19.2 | [2] |

| Hepatocellular Carcinoma Lines | |||

| HepG2 | Hepatocellular Carcinoma | 0.04 µM | [5] |

| HUH-6 | Hepatoblastoma | 0.03 µM | [5] |

| Acute Myeloid Leukemia Lines | |||

| HL-60 | Acute Myeloid Leukemia | 20-100 | [6] |

| OCI-AML3 | Acute Myeloid Leukemia | 20-100 | [6] |

| MV4-11 | Acute Myeloid Leukemia | 20-100 | [6] |

In Vivo Animal Models

Tegavivint has shown significant anti-tumor efficacy in various preclinical xenograft models.

-

Osteosarcoma: In an orthotopic metastatic osteosarcoma xenograft model using LM7 cells, Tegavivint treatment (50 mg/kg, i.p.) resulted in the suppression of primary tumor growth and a reduction in lung metastasis.[2]

-

Hepatocellular Carcinoma (HCC): In preclinical mouse models of β-catenin mutant HCC, Tegavivint decreased the expression of Wnt target genes, enhanced CD3+ T-cell infiltration in liver tumors, and reduced tumor growth and burden.[7]

-

Desmoid Tumors: Preclinical studies in desmoid tumor cell lines and an ex vivo explant model demonstrated that Tegavivint inhibited cell viability, migration, and invasion, particularly in cells with CTNNB1 mutations.[4]

Clinical Studies

Tegavivint has been evaluated in several clinical trials for various cancer indications.

Phase 1 Study in Desmoid Tumors (NCT03459469)

This study evaluated the safety, tolerability, and preliminary efficacy of Tegavivint in patients with progressive, unresectable desmoid tumors.[3][7][8][9][10]

| Parameter | Value | Reference |

| Dosing Regimen | 0.5 - 5 mg/kg IV weekly (3 weeks on, 1 week off) | [10] |

| Recommended Phase 2 Dose (RP2D) | 5 mg/kg | [10] |

| Overall Response Rate (ORR) at RP2D | 25% | [10] |

| 9-month Progression-Free Survival (PFS) at RP2D | 79% | [10] |

| Common Treatment-Related Adverse Events (TRAEs) | Fatigue, headache, nausea (mostly Grade 1-2) | [10] |

Phase 1/2 Study in Advanced Hepatocellular Carcinoma (NCT05797805)

This ongoing trial is assessing Tegavivint in patients with advanced HCC.[7][11][12]

| Parameter | Value | Reference |

| Dosing Regimen | 3 - 12.5 mg/kg IV weekly | [11] |

| Overall Response Rate (ORR) | 11% (all patients), 25% (patients with β-catenin activating mutations) | [11][12] |

| Disease Control Rate (DCR) | 63% (all patients), 88% (patients with β-catenin activating mutations) | [11] |

| Half-life | Approximately 43 hours | [11][12] |

Other Clinical Trials

Tegavivint is also being investigated in other malignancies, including:

-

Acute Myeloid Leukemia (AML) (NCT04874480)[13]

-

Pediatric solid tumors, including lymphomas and desmoid tumors (NCT04851119)[3][6][14][15]

-

Non-small cell lung cancer (NSCLC) (NCT04780568)[16]

Experimental Protocols

The following are generalized protocols for key experiments used in the evaluation of Tegavivint. Researchers should optimize these protocols for their specific experimental conditions.

Cell Viability Assay (CCK-8)

This assay measures cell proliferation and cytotoxicity.[2][11]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Add serial dilutions of Tegavivint or vehicle control (e.g., DMSO) to the wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 48-72 hours).

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

Western Blot for β-catenin

This technique is used to detect changes in β-catenin protein levels.[1][8][17][18]

-

Sample Preparation: Treat cells with Tegavivint for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on an 8-10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against β-catenin (e.g., 1:1000 dilution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:2000-1:5000 dilution) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the expression of Wnt target genes like AXIN2 and c-MYC.[5][19][20][21][22]

-

RNA Extraction: Treat cells with Tegavivint and extract total RNA using a commercial kit.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reaction with cDNA, SYBR Green master mix, and gene-specific primers.

-

Data Analysis: Run the reaction on a real-time PCR system. Analyze the data using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or β-actin).

Wnt/β-catenin Luciferase Reporter Assay

This assay quantifies the transcriptional activity of the Wnt/β-catenin pathway.[16][23][24][25][26]

-

Transfection: Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid.

-

Compound Treatment: After 24 hours, treat the cells with Tegavivint or vehicle control, with or without a Wnt ligand (e.g., Wnt3a).

-

Lysis: After 24-48 hours of treatment, lyse the cells.

-

Luciferase Measurement: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating Tegavivint in a subcutaneous xenograft model.[27][28][29]

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., NOD-SCID or NSG).

-

Tumor Growth: Monitor tumor growth by measuring with calipers.

-

Randomization and Treatment: When tumors reach a specified volume (e.g., 100-200 mm³), randomize mice into treatment and control groups. Administer Tegavivint (e.g., via intravenous or intraperitoneal injection) and vehicle control according to the desired dosing schedule.

-

Monitoring: Monitor tumor volume and body weight 2-3 times per week. Observe animals for any signs of toxicity.

-

Endpoint: Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study.

-

Analysis: Excise tumors for weight measurement and further analysis (e.g., histology, western blot, qPCR).

Conclusion

Tegavivint is a promising novel therapeutic agent that targets a key downstream node in the oncogenic Wnt/β-catenin signaling pathway. Its potent preclinical activity and encouraging early clinical trial results in various cancers, particularly those with known β-catenin pathway activation, warrant further investigation. This technical guide provides a foundational understanding of Tegavivint for researchers and clinicians working to advance cancer therapeutics.

References

- 1. bosterbio.com [bosterbio.com]

- 2. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]

- 3. Facebook [cancer.gov]

- 4. resources.rndsystems.com [resources.rndsystems.com]

- 5. neoplasiaresearch.com [neoplasiaresearch.com]

- 6. Tegavivint for the Treatment of Solid Tumors, Lymphomas & Desmoids | Children's Hospital of Philadelphia [chop.edu]

- 7. researchgate.net [researchgate.net]

- 8. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 10. ascopubs.org [ascopubs.org]

- 11. lumiprobe.com [lumiprobe.com]

- 12. onclive.com [onclive.com]

- 13. Phase I Study of Tegavivint (BC-2059) in Patients with Relapsed and Refractory Leukemias [mdanderson.org]

- 14. A Phase 1/2 Study of Tegavivint (IND#156033, NSC#826393) in Children, Adolescents, and Young Adults with Recurrent or Refractory Solid Tumors, Including Lymphomas and Desmoid Tumors | Dana-Farber Cancer Institute [dana-farber.org]

- 15. siteman.wustl.edu [siteman.wustl.edu]

- 16. Wnt Reporter Activity Assay [en.bio-protocol.org]

- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 18. Western Blot Protocol | Proteintech Group [ptglab.com]

- 19. Elevated expression of axin2 and hnkd mRNA provides evidence that Wnt/β-catenin signaling is activated in human colon tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. gut.bmj.com [gut.bmj.com]

- 21. origene.com [origene.com]

- 22. europeanreview.org [europeanreview.org]

- 23. benchchem.com [benchchem.com]

- 24. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. protocols.io [protocols.io]

- 26. Wnt Reporter Activity Assay [bio-protocol.org]

- 27. Tegavivint and the β-Catenin/ALDH Axis in Chemotherapy-Resistant and Metastatic Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Tegavivint and the β-Catenin/ALDH Axis in Chemotherapy-Resistant and Metastatic Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Tegavivint and the β-catenin/aldh axis in chemotherapy-resist [m3india.in]

The Preclinical Development of Tegavivint: A Technical Guide to a Novel Wnt/β-Catenin Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tegavivint (formerly known as BC2059) is a first-in-class small molecule inhibitor that targets a novel downstream effector of the canonical Wnt/β-catenin signaling pathway, Transducin Beta-like Protein 1 (TBL1). Aberrant activation of the Wnt/β-catenin pathway is a critical driver in a multitude of human cancers, including desmoid tumors, osteosarcoma, and hepatocellular carcinoma. By selectively disrupting the interaction between nuclear β-catenin and TBL1, Tegavivint promotes the degradation of β-catenin and subsequently downregulates the transcription of key oncogenes such as c-Myc, Cyclin D1, and Survivin. This technical guide provides an in-depth overview of the preclinical studies and development of Tegavivint, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental workflows.

Mechanism of Action: Targeting the β-Catenin/TBL1 Interaction

The canonical Wnt signaling pathway plays a crucial role in embryogenesis and tissue homeostasis. In the absence of a Wnt ligand, a destruction complex composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon Wnt ligand binding to its receptor complex, Frizzled (FZD) and Low-density Lipoprotein Receptor-related Protein 5/6 (LRP5/6), the destruction complex is inactivated. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus.

In the nucleus, β-catenin displaces the transcriptional co-repressor Groucho from T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors. The recruitment of co-activators, including TBL1, is essential for the transcription of Wnt target genes. Tegavivint exerts its therapeutic effect by binding to a hydrophobic pocket on TBL1, thereby preventing its interaction with β-catenin.[1] This disruption leads to the degradation of nuclear β-catenin and the suppression of oncogenic gene expression.[1]

Quantitative Preclinical Data

Tegavivint has demonstrated potent anti-tumor activity across a range of cancer cell lines and in vivo models. The following tables summarize the key quantitative data from these preclinical studies.

In Vitro Efficacy: Half-maximal Inhibitory Concentration (IC50)

| Cell Line | Cancer Type | CTNNB1 Mutation | IC50 (nM) | Reference |

| HMPOS | Osteosarcoma | Not Specified | ~20 | |

| Saos-2 | Osteosarcoma | Not Specified | ~25 | |

| U2OS | Osteosarcoma | Not Specified | ~15 | |

| TCCC-OS22 | Osteosarcoma | Not Specified | ~20 | |

| TCCC-OS63 | Osteosarcoma | Not Specified | ~18 | |

| TCCC-OS84 | Osteosarcoma | Not Specified | ~10 | |

| DT-1 | Desmoid Tumor | T41A | 47.79 | [2] |

| DT-2 | Desmoid Tumor | S45F | 114.5 | [2] |

| DT-3 | Desmoid Tumor | T41A | 284.7 | [2] |

| HCC Cell Line Panel | Hepatocellular Carcinoma | Various β-catenin activating mutations | 30 - 200 | [3] |

In Vivo Efficacy: Tumor Growth Inhibition

| Cancer Model | Treatment | Outcome | Reference |

| Osteosarcoma (LM7 orthotopic xenograft) | Tegavivint (daily i.p. injection) | Complete regression of primary tumors and significant reduction in lung metastasis. | |

| Osteosarcoma (PDX model) | Tegavivint | Significant suppression of tumor growth. | |

| Hepatocellular Carcinoma (syngeneic mouse model) | Tegavivint | Significant inhibition of tumor growth compared to vehicle control.[3] | [3] |

| Desmoid Tumor (ex vivo model) | 100 nM of Tegavivint | Decrease in the percentage of viable cells compared to vehicle.[2] | [2] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of Tegavivint.

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Tegavivint in cancer cell lines.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of Tegavivint (e.g., 0 to 10,000 nM) in complete medium for 72 hours.

-

After the incubation period, add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to each well according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values using non-linear regression analysis.

Co-Immunoprecipitation (Co-IP)

Objective: To demonstrate the disruption of the β-catenin/TBL1 interaction by Tegavivint.

Protocol:

-

Culture cells to 80-90% confluency and treat with Tegavivint or vehicle control for the desired time.

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clear the cell lysates by incubating with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with an anti-β-catenin antibody or an isotype control IgG overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads to the antibody-lysate mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using an anti-TBL1 antibody. A decrease in the TBL1 signal in the Tegavivint-treated sample compared to the control indicates disruption of the β-catenin/TBL1 interaction.

Luciferase Reporter Assay

Objective: To measure the effect of Tegavivint on Wnt/β-catenin signaling activity.

Protocol:

-

Co-transfect cells with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.

-

After 24 hours, treat the transfected cells with Tegavivint or vehicle control, with or without a Wnt agonist (e.g., Wnt3a conditioned media), for an additional 24 hours.

-

Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. A decrease in the normalized luciferase activity in the presence of Tegavivint indicates inhibition of Wnt/β-catenin signaling.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of Tegavivint in a living organism.

Protocol:

-

Subcutaneously or orthotopically inject cancer cells into immunocompromised mice (e.g., NOD-SCID gamma mice).

-

Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer Tegavivint (e.g., via intraperitoneal injection) or vehicle control to the respective groups according to a predetermined dosing schedule.

-

Measure tumor volume using calipers at regular intervals. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Conclusion

The preclinical data for Tegavivint strongly support its development as a novel therapeutic agent for cancers driven by aberrant Wnt/β-catenin signaling. Its unique mechanism of action, which involves the targeted disruption of the β-catenin/TBL1 interaction, offers a promising strategy to inhibit oncogenic gene transcription with potentially fewer off-target effects compared to inhibitors that act further upstream in the pathway. The potent in vitro and in vivo efficacy demonstrated in desmoid tumors, osteosarcoma, and hepatocellular carcinoma models provides a solid foundation for its ongoing clinical evaluation. This technical guide summarizes the key preclinical findings and provides detailed experimental methodologies to aid researchers and drug development professionals in further exploring the therapeutic potential of Tegavivint and other modulators of the Wnt/β-catenin pathway.

References

Tegavivint: A Technical Guide to the Inhibition of the TBL1-β-Catenin Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tegavivint (also known as BC2059) is a first-in-class small molecule inhibitor that targets a critical protein-protein interaction within the canonical Wnt/β-catenin signaling pathway.[1][2] This pathway, when aberrantly activated, is a key driver in numerous cancers. Tegavivint functions by directly binding to Transducin Beta-like Protein 1 (TBL1), thereby disrupting its interaction with β-catenin.[1][2] This guide provides a comprehensive technical overview of Tegavivint's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks.

Introduction: The Wnt/β-Catenin Pathway and the Role of TBL1

The Wnt/β-catenin signaling pathway is integral to embryonic development and adult tissue homeostasis. Its dysregulation is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. A central event in this pathway is the accumulation and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator by binding to T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors.

Transducin Beta-like Protein 1 (TBL1) and its related protein TBLR1 are essential components for the activation of Wnt/β-catenin target genes.[1] In the nucleus, TBL1 facilitates the recruitment of β-catenin to the promoters of these target genes, a crucial step for displacing co-repressor complexes and initiating transcription. By forming a complex with β-catenin, TBL1 protects it from degradation and ensures its oncogenic activity.[1]

Tegavivint was identified through a cell-based phenotypic screen for inhibitors of nuclear β-catenin activity.[1] Its unique mechanism of action lies in its ability to selectively bind to TBL1, preventing the formation of the TBL1/β-catenin complex.[1][2] This targeted disruption leads to the degradation of nuclear β-catenin and subsequent downregulation of Wnt target genes, such as c-Myc and AXIN2.[3]

Quantitative Data

The following tables summarize the in vitro efficacy of Tegavivint across various cancer cell lines and the pharmacokinetic and clinical response data from a Phase 1 study in patients with desmoid tumors.

Table 1: In Vitro Efficacy of Tegavivint (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) | Citation |

| Various Osteosarcoma Cell Lines | Osteosarcoma | Median: 19.2 | [3] |

| Desmoid Tumor Cell Lines (CTNNB1 mutated) | Desmoid Tumor | 47.79 - 284.7 | |

| Hepatocellular Carcinoma Cell Lines | Hepatocellular Carcinoma | 30 - 200 | |

| HL-60 | Acute Myeloid Leukemia | 20 - 100 | |

| OCI-AML3 | Acute Myeloid Leukemia | 20 - 100 | |

| MV4-11 | Acute Myeloid Leukemia | 20 - 100 |

Table 2: Clinical Data from Phase 1 Study in Desmoid Tumors (NCT03459469)

| Parameter | Value | Citation |

| Recommended Phase 2 Dose (RP2D) | 5 mg/kg | [4] |

| Median Half-life | 38 hours | [4] |

| Objective Response Rate (ORR) at RP2D | 25% | [4] |

| 9-month Progression-Free Survival at RP2D | 79% | [4] |

Note: The direct binding affinity (Kd) of Tegavivint to TBL1 is not publicly available at the time of this guide's creation.

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the Wnt/β-catenin signaling pathway, the mechanism of Tegavivint action, and a typical experimental workflow for characterizing its effects.

References

- 1. Tegavivint and the β-Catenin/ALDH Axis in Chemotherapy-Resistant and Metastatic Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iterion Therapeutics Announces Results from Phase 1 Dose Escalation Study of Tegavivint in Desmoid Tumors to be Presented at the 2022 ASCO Annual Meeting [prnewswire.com]

- 3. iteriontherapeutics.com [iteriontherapeutics.com]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Tegavivint: In Vitro Application Notes and Protocols for Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tegavivint, also known as BC2059, is a novel small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1][2] This pathway is crucial in embryonic development and tissue homeostasis, and its aberrant activation is implicated in the progression of various cancers, including osteosarcoma, hepatoblastoma, and desmoid tumors.[1][3][4] Tegavivint exerts its anti-tumor effects by disrupting the interaction between β-catenin and transducin β-like protein 1 (TBL1), a key component of the Wnt signaling cascade.[1][5] This interference leads to the degradation of nuclear β-catenin, thereby inhibiting the transcription of oncogenic target genes such as c-Myc and Cyclin D1.[1][2] These application notes provide a comprehensive guide for the in vitro use of Tegavivint in cell culture studies, including detailed protocols for assessing its efficacy and mechanism of action.

Mechanism of Action: Wnt/β-catenin Signaling Pathway

Tegavivint specifically targets the interaction between β-catenin and TBL1 in the nucleus.[5] In a dysregulated Wnt pathway, β-catenin accumulates in the nucleus, where it complexes with TCF/LEF transcription factors to drive the expression of genes involved in cell proliferation and survival. TBL1 is essential for the recruitment of the transcriptional co-activator complex to β-catenin. By binding to TBL1, Tegavivint prevents its association with β-catenin, leading to the suppression of Wnt target gene expression and subsequent anti-proliferative effects.[1][5]

Caption: Wnt/β-catenin signaling pathway and the mechanism of action of Tegavivint.

Quantitative Data Summary

The following tables summarize the reported half-maximal inhibitory concentration (IC50) values of Tegavivint in various cancer cell lines.

Table 1: IC50 Values of Tegavivint in Osteosarcoma Cell Lines

| Cell Line | Incubation Time | IC50 (nM) |

| SaOS-2 | 72 hours | ~19.2 (median)[1] |

| LM7 | 72 hours | ~19.2 (median)[1] |

| TCCC-OS63 (PDX-derived) | 72 hours | ~19.2 (median)[1] |

| TCCC-OS84 (PDX-derived) | 72 hours | ~19.2 (median)[1] |

Table 2: IC50 Values of Tegavivint in Hepatoblastoma Cell Lines

| Cell Line | Incubation Time | IC50 (µM) |

| HUH-6 | 24 hours | 0.03[3] |

| Hep T1 | 24 hours | 0.06[3] |

| Hep G2 | 24 hours | 0.04[3] |

| HB17 (patient-derived) | 24 hours | 0.76[3] |

Table 3: IC50 Values of Tegavivint in Desmoid Tumor Cell Lines

| Cell Line (CTNNB1 mutation) | Incubation Time | IC50 (nM) |

| DT-mutated | 6 days | 47.79 - 284.7[6] |

| DT-wild-type | 30 days | > 600[6] |

Experimental Protocols

The following are detailed protocols for common in vitro assays to evaluate the effects of Tegavivint.

Preparation of Tegavivint Stock Solution

Materials:

-

Tegavivint powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a 10 mM stock solution of Tegavivint in DMSO. For example, for a compound with a molecular weight of 588.74 g/mol , dissolve 5.89 mg in 1 mL of DMSO.[7]

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to 3 years.[7] When ready to use, thaw an aliquot and dilute it to the desired final concentrations in cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability Assay (e.g., CCK-8 or MTT)

This protocol is designed to determine the effect of Tegavivint on cell proliferation and to calculate the IC50 value.

Caption: Workflow for a cell viability assay to assess Tegavivint's efficacy.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Tegavivint stock solution (10 mM in DMSO)

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure exponential growth throughout the experiment.

-

Adherence: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.

-

Treatment: The next day, prepare serial dilutions of Tegavivint in complete medium. A typical concentration range to test would be from 1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Tegavivint. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[1]

-

Assay:

-

For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

-

Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of Tegavivint concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Protein Expression

This protocol is used to assess the effect of Tegavivint on the expression levels of proteins in the Wnt/β-catenin pathway.

Materials:

-

Cancer cell lines

-

6-well cell culture plates

-

Tegavivint stock solution

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Imaging system

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with Tegavivint at the desired concentrations (e.g., IC50 concentration) for a specified time (e.g., 24 hours).[1]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system. Use a housekeeping protein like GAPDH as a loading control.

-

Analysis: Quantify the band intensities to determine the relative changes in protein expression levels.

Conclusion

Tegavivint is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway with demonstrated in vitro efficacy against a range of cancer cell lines. The protocols provided here offer a framework for researchers to investigate the anti-tumor effects of Tegavivint and to further elucidate its mechanism of action in various cellular contexts. Careful optimization of experimental conditions for specific cell lines is recommended to ensure robust and reproducible results.

References

- 1. Tegavivint and the β-Catenin/ALDH Axis in Chemotherapy-Resistant and Metastatic Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tegavivint | C28H36N4O6S2 | CID 46212391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. texaschildrens.org [texaschildrens.org]

- 4. Therapeutic Potential of Natural Compounds to Modulate WNT/β-Catenin Signaling in Cancer: Current State of Art and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iteriontherapeutics.com [iteriontherapeutics.com]

- 6. Preclinical efficacy of the Wnt/β-catenin pathway inhibitor BC2059 for the treatment of desmoid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

Application Notes and Protocols: Tegavivint in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tegavivint is a potent and selective small molecule inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway implicated in the development and progression of numerous cancers. It functions by disrupting the interaction between β-catenin and transducin beta-like protein 1 (TBL1), leading to the suppression of oncogenic gene transcription.[1][2] These application notes provide a comprehensive overview of the recommended dosage, formulation, and administration protocols for Tegavivint in preclinical mouse xenograft models, based on currently available data.

Mechanism of Action: Wnt/β-catenin Signaling Pathway

Tegavivint exerts its anti-tumor effects by targeting a key downstream interaction in the canonical Wnt/β-catenin signaling pathway. In the absence of Wnt ligands, a destruction complex composed of Axin, APC, GSK3β, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon Wnt binding to its receptor Frizzled (FZD) and co-receptor LRP5/6, this destruction complex is inactivated. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus. Nuclear β-catenin then binds to TCF/LEF transcription factors, displacing the transcriptional repressor Groucho and recruiting co-activators like TBL1 to initiate the transcription of target genes involved in proliferation, survival, and metastasis. Tegavivint specifically binds to TBL1, preventing its interaction with β-catenin and thereby inhibiting the transcription of Wnt target genes.[1][2]

Recommended Dosage and Administration

The recommended dosage of Tegavivint in mouse xenograft models can vary depending on the tumor type and the specific experimental design. Based on published studies, a general dosage range can be proposed.

| Parameter | Recommendation | Source |

| Dosage Range | 10 - 50 mg/kg | [2] |

| Administration Route | Intraperitoneal (i.p.) injection | [2] |

| Frequency | Twice weekly | [2] |

| Vehicle | 5% Dextrose in water | [2] |

Note: In one study, a dosage of 50 mg/kg administered daily via i.p. injection led to signs of toxicity (increased body weight and abdominal fluid), which necessitated a dose reduction to 25 mg/kg/day. Researchers should carefully monitor animals for any adverse effects and adjust the dosage accordingly.

Experimental Protocols

Tegavivint Formulation (Nanosuspension)

A preferred formulation for in vivo studies is a nanosuspension to improve bioavailability.

Materials:

-

Tegavivint powder

-

Poloxamer 188

-

Sorbitol

-

Sterile water for injection

Protocol:

-

Prepare a solution of 0.625% Poloxamer 188 and 10% sorbitol in sterile water.

-

Add Tegavivint powder to the solution to a final concentration of 10-25 mg/mL.

-

The mixture should be subjected to high-energy wet milling to create a nanosuspension. The desired particle size is a D50 of less than or equal to 500 nm and a D90 of less than or equal to 1.0 µm.

-

The final nanosuspension should be stored under sterile conditions.

Mouse Xenograft Model and Tegavivint Administration

The following is a generalized protocol for a subcutaneous xenograft model.

Protocol:

-

Cell Culture: Culture the desired cancer cell line under appropriate conditions.

-

Cell Preparation: Harvest cells and resuspend them in a suitable medium (e.g., PBS or serum-free medium) at the desired concentration.

-

Xenograft Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., NOD-SCID or athymic nude mice).

-

Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor dimensions with calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration:

-

Prepare the Tegavivint formulation as described above.

-

Administer Tegavivint via intraperitoneal injection at the desired dosage (e.g., 10-50 mg/kg) and schedule (e.g., twice weekly).

-

Administer the vehicle control (e.g., 5% dextrose) to the control group following the same schedule.

-

-

Efficacy and Toxicity Monitoring:

-

Continue to measure tumor volume and body weight regularly throughout the study.

-

Monitor the animals for any signs of toxicity.

-

-

Study Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., histology, western blotting, qPCR).

In Vivo Efficacy Data

Tegavivint has demonstrated significant anti-tumor efficacy in various mouse xenograft models.

| Xenograft Model | Dosage and Schedule | Key Findings | Source |

| Osteosarcoma (LM7 orthotopic) | 50 mg/kg, i.p., daily (reduced to 25 mg/kg) | Complete regression of primary tumors and significant reduction in lung metastasis. | [2] |

| Osteosarcoma (PDX) | Not specified, i.p., twice weekly | Significantly inhibited tumor growth. | [2] |

| Acute Myeloid Leukemia | Not specified | Preclinical antitumor activity demonstrated. | [2] |

| Multiple Myeloma | Not specified | Preclinical antitumor activity demonstrated. | [2] |

Conclusion

Tegavivint is a promising therapeutic agent with demonstrated preclinical efficacy in various cancer models. The recommended dosage for mouse xenograft studies is in the range of 10-50 mg/kg administered via intraperitoneal injection, typically twice a week. Careful formulation as a nanosuspension is crucial for in vivo delivery. Researchers should optimize the dosage and schedule for their specific model and closely monitor for any potential toxicity. These application notes provide a solid foundation for designing and executing preclinical studies with Tegavivint.

References

How to prepare Tegavivint stock solution for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tegavivint is a potent and selective small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1][2] It functions by disrupting the interaction between β-catenin and the scaffold protein transducin beta-like protein 1 (TBL1), leading to the degradation of nuclear β-catenin and subsequent downregulation of Wnt target gene transcription.[1][3][4][5] Dysregulation of the Wnt/β-catenin pathway is implicated in the progression of various cancers, making Tegavivint a valuable tool for oncology research and drug development.[1][4][6] These application notes provide detailed protocols for the preparation of Tegavivint stock solutions for experimental use.

Mechanism of Action: Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis. In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, the destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin interacts with co-activators such as TBL1 to initiate the transcription of target genes involved in cell proliferation and survival. Tegavivint selectively binds to TBL1, preventing its interaction with β-catenin and thereby inhibiting the transcription of oncogenic Wnt target genes.[1][3][5][7]

Quantitative Data Summary

The following table summarizes the key quantitative data for the preparation and use of Tegavivint solutions.

| Parameter | Value | Solvent/Conditions | Source(s) |

| Molecular Weight | 588.74 g/mol | N/A | [4] |

| Solubility | ≥ 50 mg/mL (84.93 mM) | DMSO (fresh, anhydrous) | [3] |

| Insoluble | Water, Ethanol | [4] | |

| Stock Solution Concentration | 10 mM - 50 mM (recommended) | DMSO | [3] |

| Storage of Powder | -20°C for up to 3 years | N/A | [3] |

| Storage of Stock Solution | -80°C for up to 6 months | DMSO | [3] |

| -20°C for up to 1 month | DMSO | [3] | |

| Typical In Vitro Working Concentration | 10 - 100 nM | Cell Culture Medium | [3][6] |

Experimental Protocols

Protocol 1: Preparation of Tegavivint Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of Tegavivint in dimethyl sulfoxide (DMSO).

Materials:

-

Tegavivint powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber or light-protecting microcentrifuge tubes

-

Vortex mixer

-

Water bath or sonicator (optional)

-

Calibrated pipettes and sterile filter tips

Procedure:

-

Pre-warming: Allow the Tegavivint powder vial to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh the desired amount of Tegavivint powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.89 mg of Tegavivint (Molecular Weight = 588.74 g/mol ).

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the Tegavivint powder. For a 10 mM solution, add 1 mL of DMSO to 5.89 mg of Tegavivint.

-

Mixing: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.

-

Aiding Dissolution (if necessary): If precipitation or incomplete dissolution is observed, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[3] Visually inspect the solution to ensure no particulates are present.

-

Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes.

-

Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the Tegavivint stock solution to the final working concentrations for use in cell culture experiments.

Materials:

-

10 mM Tegavivint stock solution in DMSO

-

Pre-warmed (37°C) complete cell culture medium

-

Sterile conical tubes or microcentrifuge tubes

-

Calibrated pipettes and sterile filter tips

Procedure:

-

Thawing: Thaw an aliquot of the 10 mM Tegavivint stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final working concentrations. It is recommended to perform intermediate dilutions to ensure accuracy.

-

Example for a 100 nM final concentration:

-

Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 1998 µL of cell culture medium to obtain a 10 µM solution.

-

Add 10 µL of the 10 µM intermediate solution to 990 µL of cell culture medium to achieve a final concentration of 100 nM.

-

-

-

Mixing: Gently mix the working solutions by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can be detrimental to components in the cell culture medium.

-

Vehicle Control: It is crucial to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of DMSO as the highest concentration of Tegavivint used in the experiment. The final DMSO concentration should ideally not exceed 0.1-0.5% to avoid solvent-induced cellular toxicity.

-

Immediate Use: Use the freshly prepared working solutions immediately to treat cells.

References

- 1. patents.justia.com [patents.justia.com]

- 2. Facebook [cancer.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Tegavivint and the β-Catenin/ALDH Axis in Chemotherapy-Resistant and Metastatic Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Facebook [cancer.gov]

Administration Routes of Tegavivint in Preclinical Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the administration of Tegavivint, a potent inhibitor of the Wnt/β-catenin signaling pathway, in animal studies. The information compiled herein is based on findings from various preclinical investigations and is intended to guide researchers in designing and executing in vivo experiments.

Introduction

Tegavivint is a small molecule that disrupts the interaction between β-catenin and transducin β-like protein 1 (TBL1), a critical step in the canonical Wnt signaling pathway.[1][2][3][4] This interference leads to the suppression of oncogenic gene transcription, making Tegavivint a promising therapeutic agent for various cancers with aberrant Wnt/β-catenin signaling. Preclinical studies in animal models are crucial for evaluating its efficacy, pharmacokinetics, and safety. This document outlines the established routes of administration and provides detailed protocols to ensure experimental reproducibility.

Signaling Pathway of Tegavivint

Tegavivint exerts its effect by targeting the downstream components of the Wnt/β-catenin pathway. In the canonical pathway, the binding of Wnt ligands to Frizzled receptors and LRP5/6 co-receptors leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin forms a complex with TCF/LEF transcription factors and co-activators, including TBL1, to initiate the transcription of target genes involved in cell proliferation and survival. Tegavivint directly binds to TBL1, preventing its association with β-catenin.[1][4] This disruption inhibits the formation of the active transcriptional complex, leading to the downregulation of Wnt target genes and subsequent anti-tumor effects.[1]

Administration Routes and Protocols

The primary routes of administration for Tegavivint in animal studies are intravenous (IV) and intraperitoneal (IP) injections. The choice of administration route often depends on the experimental goals, the animal model, and the formulation of the compound.

Intraperitoneal (IP) Administration

IP injection is a common and effective method for systemic delivery of Tegavivint in rodent models.

Experimental Protocol: Intraperitoneal Injection

-

Animal Models: This protocol is suitable for mice (e.g., NOD-SCID-IL2γ-/-) and rats.

-

Tegavivint Formulation:

-

Vehicle: 5% Dextrose in sterile water.[1]

-

Preparation of Dosing Solution:

-

Aseptically weigh the required amount of Tegavivint powder.

-

Dissolve the powder in the 5% Dextrose vehicle to achieve the desired final concentration (e.g., for a 50 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the concentration would be 10 mg/mL).

-

Ensure the solution is homogenous. Gentle warming or vortexing may be applied if necessary, but stability under these conditions should be verified.

-

-

-

Dosage and Schedule:

-

Injection Procedure:

-

Restrain the animal appropriately. For mice, this can be achieved by scruffing the neck and securing the tail.

-

Locate the injection site in the lower right or left abdominal quadrant to avoid the cecum and bladder.

-